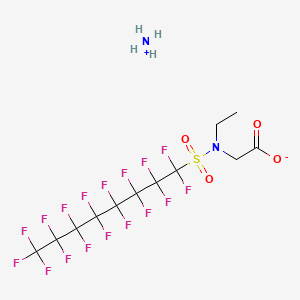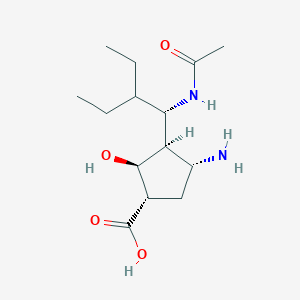
De-guanidine Peramivir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
De-guanidine Peramivir is a derivative of Peramivir, a cyclopentane neuraminidase inhibitor used as an antiviral agent. Peramivir is primarily used for the treatment of acute uncomplicated influenza. It is administered intravenously and is known for its efficacy against influenza A and B viruses .
Métodos De Preparación
The synthesis of De-guanidine Peramivir involves several steps, including the preparation of guanidine derivatives and the incorporation of the cyclopentane backbone. One common method involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the corresponding free guanidine . Industrial production methods often utilize highly diastereoselective reactions to obtain the desired product with fewer reaction steps .
Análisis De Reacciones Químicas
De-guanidine Peramivir undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert functional groups within the molecule.
Reduction: Reducing agents are used to add hydrogen atoms to the molecule, altering its chemical structure.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which replace specific atoms or groups within the molecule
Aplicaciones Científicas De Investigación
De-guanidine Peramivir has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of guanidine derivatives.
Biology: Researchers use it to investigate the biological activity of neuraminidase inhibitors and their effects on viral replication.
Medicine: It is studied for its potential use in treating influenza and other viral infections.
Industry: The compound is used in the development of antiviral drugs and other pharmaceutical applications
Mecanismo De Acción
De-guanidine Peramivir exerts its effects by inhibiting the neuraminidase enzyme, which is essential for the release of new virus particles from infected cells. By binding to the active site of neuraminidase, it prevents the cleavage of sialic acid residues, thereby inhibiting viral replication . The molecular targets involved include the conserved residues within the neuraminidase active site .
Comparación Con Compuestos Similares
De-guanidine Peramivir is compared with other neuraminidase inhibitors such as Oseltamivir, Zanamivir, and Laninamivir. While all these compounds share a similar mechanism of action, this compound is unique due to its cyclopentane backbone and specific side chain substitutions . This structural difference contributes to its distinct binding affinity and efficacy against various influenza strains.
Similar Compounds
- Oseltamivir
- Zanamivir
- Laninamivir
Propiedades
Fórmula molecular |
C14H26N2O4 |
|---|---|
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
(1S,2S,3R,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H26N2O4/c1-4-8(5-2)12(16-7(3)17)11-10(15)6-9(13(11)18)14(19)20/h8-13,18H,4-6,15H2,1-3H3,(H,16,17)(H,19,20)/t9-,10+,11+,12-,13+/m0/s1 |
Clave InChI |
LUBKBQAAWUOYOW-CKIKVBCHSA-N |
SMILES isomérico |
CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N)NC(=O)C |
SMILES canónico |
CCC(CC)C(C1C(CC(C1O)C(=O)O)N)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


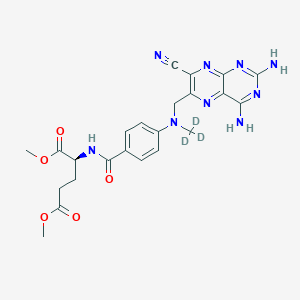
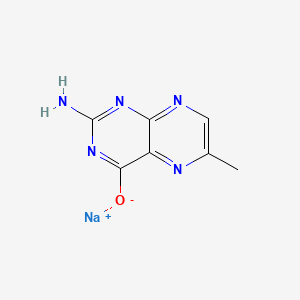
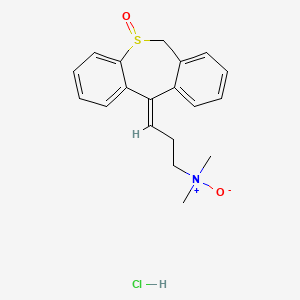
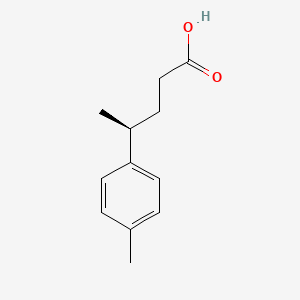
![(8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-furan]-2',3-dione](/img/structure/B15290176.png)
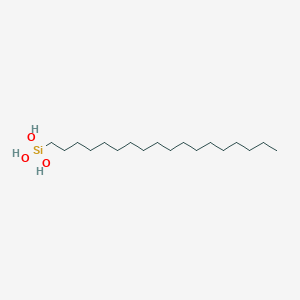
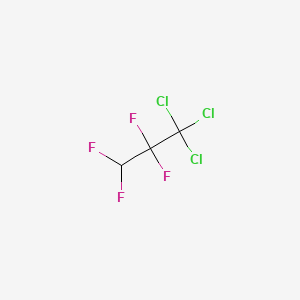

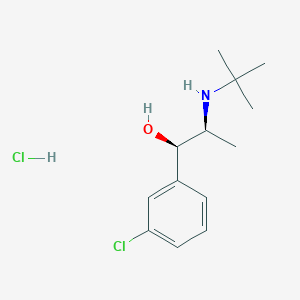
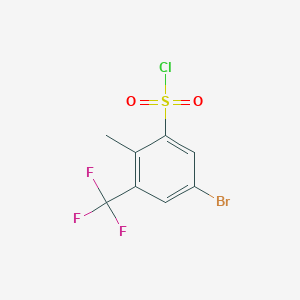
![methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B15290221.png)

